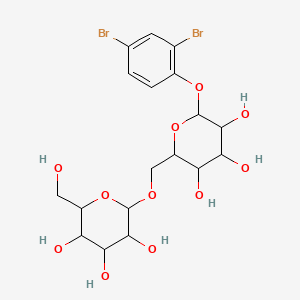
2,4-Dibromophenyl-beta-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromophenyl-beta-glucopyranoside is a chemical compound that belongs to the class of glycosides It consists of a 2,4-dibromophenyl group attached to a beta-glucopyranoside moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl-beta-glucopyranoside typically involves the reaction of 2,4-dibromophenol with a glucopyranosyl donor. One common method involves the use of 2,3,4,6-tetra-O-acetylglucopyranosyl bromide as the glucopyranosyl donor. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is refluxed in chloroform, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromophenyl-beta-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-beta-glucopyranosides, while oxidation reactions can produce glucuronic acid derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromophenyl-beta-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between glycosides and biological receptors.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,4-dibromophenyl-beta-glucopyranoside involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to carbohydrate-recognizing proteins, while the 2,4-dibromophenyl group can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl-beta-glucopyranoside
- 2,4-Dichlorophenyl-beta-glucopyranoside
- 4-Nitrophenyl-beta-glucopyranoside
Uniqueness
2,4-Dibromophenyl-beta-glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C18H24Br2O11 |
|---|---|
Peso molecular |
576.2 g/mol |
Nombre IUPAC |
2-[[6-(2,4-dibromophenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H24Br2O11/c19-6-1-2-8(7(20)3-6)29-18-16(27)14(25)12(23)10(31-18)5-28-17-15(26)13(24)11(22)9(4-21)30-17/h1-3,9-18,21-27H,4-5H2 |
Clave InChI |
GBOJCYOKQJNITO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


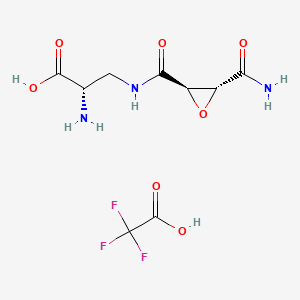
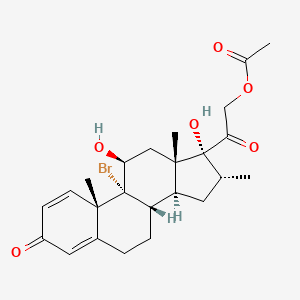
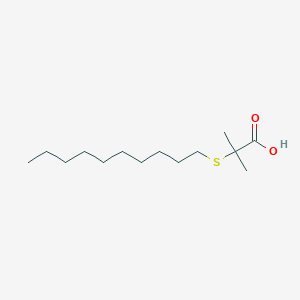
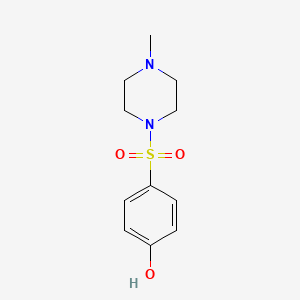
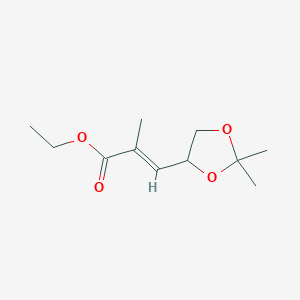


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
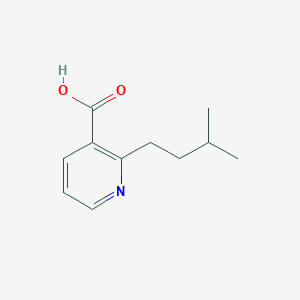
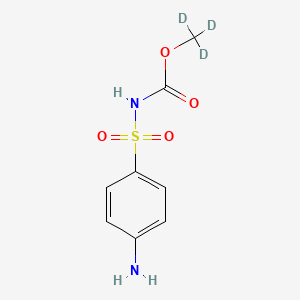
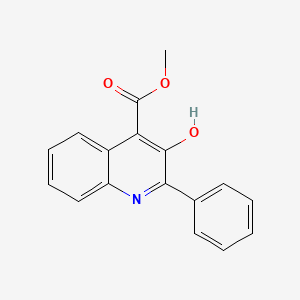
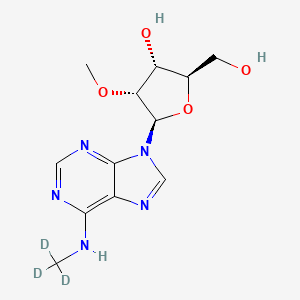

![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)
